molecular formula C5H2F2N2O B061858 2,4-Difluoropyrimidine-5-carbaldehyde CAS No. 161124-04-5

2,4-Difluoropyrimidine-5-carbaldehyde

Cat. No. B061858
M. Wt: 144.08 g/mol
InChI Key: RZWMRALWLMBMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoropyrimidine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material science. It is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 4 and an aldehyde group at position 5.

Mechanism Of Action

The mechanism of action of 2,4-Difluoropyrimidine-5-carbaldehyde is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, it has been suggested that its antiviral activity is due to its ability to inhibit the viral polymerase activity.

Biochemical And Physiological Effects

2,4-Difluoropyrimidine-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,4-Difluoropyrimidine-5-carbaldehyde in lab experiments is its potent biological activity. It exhibits activity against a wide range of microorganisms and cancer cells, making it a promising candidate for the development of new drugs. However, one of the limitations is its toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2,4-Difluoropyrimidine-5-carbaldehyde. One of the areas of interest is its potential application in the development of new drugs for the treatment of viral infections and cancer. Additionally, there is a need for further studies to elucidate its mechanism of action and to identify its molecular targets. Moreover, there is a need for the development of new synthesis methods that are more efficient and cost-effective. Finally, there is a need for the evaluation of its toxicity and safety in vivo to determine its potential use in clinical settings.
Conclusion:
In conclusion, 2,4-Difluoropyrimidine-5-carbaldehyde is a chemical compound that exhibits potent biological activity and has potential applications in various fields such as pharmaceuticals, agrochemicals, and material science. Its synthesis can be achieved through several methods, and it has been found to exhibit antiviral, antibacterial, and antifungal activities. However, its toxicity at high concentrations may limit its use in certain applications. Further research is needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its toxicity and safety in vivo.

Synthesis Methods

The synthesis of 2,4-Difluoropyrimidine-5-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2,4-difluorobenzonitrile with ethyl formate in the presence of sodium ethoxide. This reaction leads to the formation of 2,4-Difluoropyrimidine-5-carboxylic acid ethyl ester, which can be converted into the aldehyde derivative through a series of reactions involving hydrolysis and oxidation.

Scientific Research Applications

2,4-Difluoropyrimidine-5-carbaldehyde has been widely studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antiviral, antibacterial, and antifungal activities. For instance, a study conducted by Liu et al. (2018) demonstrated that 2,4-Difluoropyrimidine-5-carbaldehyde exhibited potent antiviral activity against influenza A virus by inhibiting the viral polymerase activity. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

161124-04-5

Product Name

2,4-Difluoropyrimidine-5-carbaldehyde

Molecular Formula

C5H2F2N2O

Molecular Weight

144.08 g/mol

IUPAC Name

2,4-difluoropyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H2F2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H

InChI Key

RZWMRALWLMBMJU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)F)F)C=O

Canonical SMILES

C1=C(C(=NC(=N1)F)F)C=O

synonyms

5-Pyrimidinecarboxaldehyde, 2,4-difluoro- (9CI)

Origin of Product

United States

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